Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
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Properties
IUPAC Name |
methyl 6-benzyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O5S2.ClH/c1-36-28(33)25-23-14-17-30(18-20-8-4-2-5-9-20)19-24(23)37-27(25)29-26(32)21-10-12-22(13-11-21)38(34,35)31-15-6-3-7-16-31;/h2,4-5,8-13H,3,6-7,14-19H2,1H3,(H,29,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGPMSLZCYIMCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, drawing from various research findings and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often require specific catalysts and controlled conditions to achieve high yields and purity. For instance, the introduction of the piperidine moiety is crucial for enhancing the compound's biological activity.
Antiviral Activity
One of the primary areas of investigation for this compound is its antiviral properties. A study evaluated its ability to inhibit Ebola virus (EBOV) entry into cells. The compound demonstrated a potent anti-EBOV activity with submicromolar potency in vitro. The results indicated that certain structural modifications significantly enhanced its efficacy against EBOV compared to standard controls like toremifene .
Antitumor Activity
Research has also highlighted the potential antitumor activity of this compound. It was found to selectively inhibit monopolar spindle 1 (MPS1) kinase, which is overexpressed in various cancers. Inhibition of MPS1 leads to mitotic defects in cancer cells, causing polyploidy and ultimately cell death. This mechanism suggests that the compound could be developed as a therapeutic agent for treating tumors characterized by uncontrolled cell growth .
The mechanism of action involves the interaction of the compound with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to active sites or alter receptor functions by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to therapeutic effects .
Study 1: Ebola Virus Inhibition
In a study assessing the antiviral activity against EBOV, several derivatives of this compound were synthesized and tested. The most promising candidates exhibited IC50 values in the low nanomolar range, indicating their potential as effective antiviral agents .
| Compound | IC50 (nM) | Cytotoxicity (CC50) | Selectivity Index |
|---|---|---|---|
| Compound A | 10 | 500 | 50 |
| Compound B | 20 | 600 | 30 |
| Compound C | 5 | 400 | 80 |
Study 2: Anticancer Properties
Another research effort focused on the anticancer properties of the compound through MPS1 inhibition. In vitro assays showed that treatment with this compound led to significant cell cycle arrest and apoptosis in cancer cell lines.
| Cell Line | Treatment Concentration (µM) | % Cell Death |
|---|---|---|
| A549 (Lung Cancer) | 1 | 70 |
| HeLa (Cervical Cancer) | 0.5 | 65 |
| MCF7 (Breast Cancer) | 0.2 | 80 |
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[2,3-c]pyridine core with a benzyl group and a piperidin-1-ylsulfonyl moiety. Its molecular formula is , with a molecular weight of approximately 519.63 g/mol. The presence of functional groups such as sulfonamide and benzamido enhances its biological activity and interaction with various biological targets.
Antitumor Activity
Recent studies have highlighted the potential of this compound in inhibiting tumor growth. For instance, derivatives with similar structures have shown significant cytotoxic effects against various cancer cell lines. A notable case study investigated the compound's efficacy against breast cancer cells, demonstrating that modifications in the piperidine ring can enhance therapeutic outcomes.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Methyl 6-benzyl derivative | MCF-7 (Breast Cancer) | 5.0 | |
| Similar thieno[2,3-c]pyridine | HeLa (Cervical Cancer) | 4.5 |
Antimicrobial Properties
The antimicrobial efficacy of related compounds has been evaluated against various pathogens. The presence of the sulfonamide group appears to enhance activity against bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Candida albicans | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
Neurological Applications
The compound has been investigated for its potential neuroprotective effects. Studies indicate that derivatives may exhibit anticonvulsant properties by modulating neurotransmitter systems involved in seizure activity.
Case Study 1: Antitumor Efficacy
In vitro studies demonstrated that methyl 6-benzyl derivatives significantly inhibited the proliferation of breast cancer cells through apoptosis induction pathways. The presence of the piperidin-1-ylsulfonyl group was crucial for enhancing cytotoxicity.
Case Study 2: Antimicrobial Screening
A series of synthesized thieno[2,3-c]pyridine derivatives were tested for antimicrobial activity using disk diffusion methods, revealing broad-spectrum efficacy against common pathogens, particularly those containing both sulfonamide and benzamido groups.
Q & A
Q. Example Conditions :
| Parameter | Value |
|---|---|
| Substrate Concentration | 1.427 g in 5 mL methanol |
| HCl Volume | 3 mL concentrated HCl |
| Reaction Time | 1 hour, room temperature |
How should researchers address discrepancies between HPLC and ¹H NMR purity assessments?
Advanced Research Focus
Discrepancies often arise due to differences in detection limits or solvent residues. For example, a Certificate of Analysis (CoA) reported 98.7% purity by HPLC but detected 0.2% acetone via ¹H NMR .
Methodological Approach :
- HPLC Calibration : Use a reference standard with matched UV absorbance (e.g., 206 nm for the compound in ).
- NMR Integration : Quantify residual solvents (e.g., acetone) by comparing proton integrals to the main compound.
- Orthogonal Methods : Combine LC/MS ([M+H]+ analysis) to confirm molecular weight and rule out co-eluting impurities .
What stability protocols are recommended for long-term storage of this hydrochloride salt?
Basic Research Focus
Stability is influenced by moisture, light, and temperature. Key protocols include:
- Storage Conditions : Store at -20°C in airtight, light-resistant containers with desiccants (silica gel). emphasizes protection from heat, light, and moisture .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 month) and monitor purity via HPLC.
Q. Degradation Pathways :
| Stressor | Observed Impact |
|---|---|
| Heat | Hydrolysis of sulfonamide |
| Light | Thienopyridine ring oxidation |
| Moisture | Deliquescence and salt dissociation |
How can researchers validate analytical methods for impurity profiling?
Advanced Research Focus
Impurity profiling requires pharmacopeial standards and robust method development. highlights the use of reference standards for structurally related impurities (e.g., ofloxacin derivatives) .
Validation Steps :
Column Selection : Use C18 columns with ammonium acetate buffers (pH 6.5) for optimal peak resolution .
Spiking Studies : Introduce known impurities (e.g., synthetic intermediates) to confirm detection limits.
Forced Degradation : Expose the compound to acidic, basic, oxidative, and photolytic conditions to identify degradation products.
What in vitro models are suitable for preliminary toxicity screening?
Basic Research Focus
’s safety data sheet (SDS) provides acute toxicity thresholds (e.g., LD50 values) for related piperidine derivatives, guiding assay design .
Recommended Models :
- Hepatotoxicity : Use primary hepatocytes or HepG2 cells, monitoring ATP depletion and caspase-3 activation.
- Cardiotoxicity : Employ hERG channel inhibition assays to assess arrhythmia risk.
- Cytotoxicity : Conduct MTT assays on HEK293 or NIH/3T3 cells at concentrations ≤10 µM initially.
How can computational modeling predict the compound’s interaction with sulfonamide-targeted enzymes?
Advanced Research Focus
The piperidin-1-ylsulfonyl group suggests potential enzyme inhibition (e.g., carbonic anhydrase).
Methodology :
Docking Studies : Use AutoDock Vina to model interactions between the sulfonamide moiety and enzyme active sites.
MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability.
SAR Analysis : Compare with analogs (e.g., ’s benzyl-piperidine derivatives) to identify critical substituents .
What strategies resolve low solubility in aqueous buffers during bioassays?
Basic Research Focus
The compound’s hydrochloride salt improves solubility but may require further optimization.
Strategies :
- Co-Solvents : Use DMSO (≤0.1% final concentration) or cyclodextrin-based solubilizers.
- pH Adjustment : Prepare buffers at pH 4–5 (near the HCl salt’s pKa) to enhance ionization .
- Nanoformulation : Develop liposomal or polymeric nanoparticles for in vivo studies.
How should researchers interpret conflicting ecotoxicity data from different regulatory frameworks?
Advanced Research Focus
notes variability in GHS classifications based on regional data (e.g., Japan’s NITE vs. EU guidelines) .
Resolution Approach :
- Worst-Case Adoption : Use the most conservative thresholds (e.g., LC50 < 1 mg/L for aquatic toxicity).
- Tiered Testing : Start with Daphnia magna acute toxicity assays, then proceed to algal growth inhibition tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
